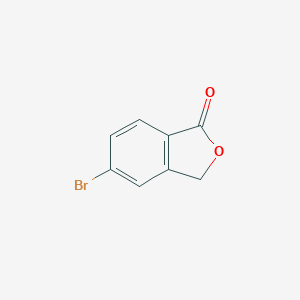
5-Bromophthalide
Cat. No. B015269
Key on ui cas rn:
64169-34-2
M. Wt: 213.03 g/mol
InChI Key: IUSPXLCLQIZFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08883823B2
Procedure details


A reactor was charged with DMF (68 Kg), and stirring was initiated. The reactor was then charged with phenol (51 Kg), acetylacetone (8 Kg), 5-bromophthalide (85 Kg), copper bromide (9 Kg), and potassium carbonate (77 Kg). The mixture was heated above 85° C. and maintained until reaction completion and then cooled. Water was added. Solid was filtered and washed with water. Solid was dissolved in dichloromethane, and washed with aqueous HCl and then with water. Solvent was removed under pressure and methanol was added. The mixture was stirred and filtered. Solid was washed with methanol and dried in an oven giving 5-phenoxyphthalide (Yield: 72%, HPLC: 99.6%).




Name
copper bromide
Quantity
9 kg
Type
catalyst
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(CC(=O)C)(=O)C.Br[C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[C:21](=[O:22])[O:20][CH2:19]2.C(=O)([O-])[O-].[K+].[K+]>[Cu](Br)Br.O.CN(C=O)C>[O:7]([C:16]1[CH:17]=[C:18]2[C:23](=[CH:24][CH:25]=1)[C:21](=[O:22])[O:20][CH2:19]2)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
51 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
8 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CC(C)=O
|
|
Name
|
|
|
Quantity
|
85 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2COC(=O)C2=CC1
|
|
Name
|
|
|
Quantity
|
77 kg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
copper bromide
|
|
Quantity
|
9 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
68 kg
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated above 85° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained until reaction completion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Solid was dissolved in dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with aqueous HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed under pressure and methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
Solid was washed with methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in an oven
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C2COC(=O)C2=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

